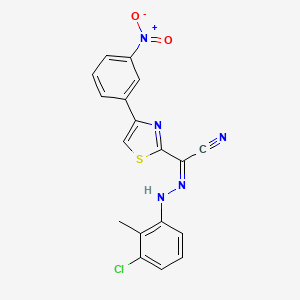

(Z)-N'-(3-chloro-2-methylphenyl)-4-(3-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "(Z)-N'-(3-chloro-2-methylphenyl)-4-(3-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide" involves complex reactions that can include ring-opening reactions, nucleophilic substitutions, and cyclization processes. For example, studies have shown that compounds like 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring opening to produce intermediates that react with nucleophiles, forming various heterocyclic compounds through cyclization (Androsov & Neckers, 2007; Androsov, 2008). These synthesis routes highlight the chemical flexibility and the potential for producing a wide range of derivatives from base compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to the subject chemical is characterized by the presence of thiazole rings, nitro groups, and various substituents that influence their physical and chemical properties. Crystallography studies provide insights into the dihedral angles between the aromatic rings and the thiazole ring, affecting the compound's overall shape and reactivity (Nayak et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often lead to the formation of new heterocyclic structures with potential biological activities. For instance, the reaction of thioanilides with specific bromides can yield thiadiazoles and other derivatives with antimicrobial properties (Teleb et al., 2021). These reactions are indicative of the compound's potential for chemical transformations and applications in medicinal chemistry.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding a compound's behavior in different environments and applications. For example, the crystalline structure analysis can reveal intermolecular hydrogen bonding patterns that stabilize the compound's structure and influence its solubility and melting point (Nayak et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles, electrophiles, and radicals, determine the compound's potential for participating in various chemical reactions and its stability under different conditions. Studies have highlighted the reactivity of similar compounds with nucleophiles, leading to the synthesis of new derivatives with significant biological activities (Teleb et al., 2021).

Applications De Recherche Scientifique

Anticancer Activity

Compounds containing thiazole or 1,3,4-thiadiazole rings, similar to (Z)-N'-(3-chloro-2-methylphenyl)-4-(3-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide, have demonstrated potent anticancer activities. For instance, certain thiazole derivatives have shown significant in vitro anticancer activity against cell lines like Hepatocellular carcinoma (HepG-2), indicating their potential as pharmacophores in cancer treatment (Gomha et al., 2017). Another study identified specific thiazolidinone hybrids with high antimitotic activity and sensitivity against various cancer cell lines, such as leukemia, colon cancer, CNS cancer, melanoma, and breast cancers, highlighting the significant role of thiazole derivatives in anticancer cytotoxicity (Buzun et al., 2021).

Antimicrobial Properties

Thiazole derivatives have also been recognized for their antimicrobial properties. A study on thiazole and thiadiazole derivatives reported high antimicrobial activities against various microorganisms, showcasing their potential as antimicrobial agents (Mohamed Teleb et al., 2021). Another research found that certain synthesized thiazole derivatives exhibited good antimicrobial activity, particularly those with electron-donating groups like hydroxyl and amino (Chawla, 2016).

Sensor Applications

Thiazole derivatives have been utilized in developing sensors, particularly for detecting cyanide in aqueous media. A study demonstrated that certain thiazole derivatives can act as sensitive and selective sensors for cyanide, indicating their utility in environmental monitoring (Elsafy et al., 2018).

Chemical Synthesis and Characterization

Thiazole derivatives are also significant in chemical synthesis and characterization. They have been used to synthesize various heterocyclic compounds and have undergone detailed structural and spectral analysis, which aids in understanding their chemical properties and potential applications in various fields (Aparna et al., 2011).

Propriétés

IUPAC Name |

(2Z)-N-(3-chloro-2-methylanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN5O2S/c1-11-14(19)6-3-7-15(11)22-23-16(9-20)18-21-17(10-27-18)12-4-2-5-13(8-12)24(25)26/h2-8,10,22H,1H3/b23-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPANEOJIAEIHG-KQWNVCNZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NN=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1Cl)N/N=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[2-[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2492498.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2492499.png)

![4-Methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B2492501.png)

![methyl 3-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2492502.png)

![N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2492504.png)

![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide](/img/structure/B2492506.png)

![1-[(4-ethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2492508.png)

![3-(2-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide](/img/structure/B2492510.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(mesityl)methanone](/img/structure/B2492511.png)

![3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B2492514.png)